2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to combat.
Mode of Action
The 1,2,4-oxadiazole moiety is known to participate in hydrogen bonding due to the electronegativities of nitrogen and oxygen . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The compound’s molecular weight (26625 g/mol) and solid physical form could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , this compound could potentially inhibit the growth or replication of infectious agents at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and participate in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For instance, this compound has been shown to interact with certain oxidoreductases, influencing their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles, including the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Exhibits a wide range of pharmacological properties.
Uniqueness
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGDDSTWIZEWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496042 | |
Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60510-51-2 | |
Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective behind synthesizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid?
A1: The abstract states that the researchers aimed to synthesize various o-carboxyphenyl derivatives of heterocyclic compounds to test their potential as plant growth regulators. [] Therefore, this compound was synthesized as one of the candidate compounds for this purpose.
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